

Application Notes and Protocols: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate in Medicinal Chemistry

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Compound of Interest

Compound Name: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Cat. No.: B1271436

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Introduction

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is a versatile β -keto ester that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant medicinal potential. Its inherent reactivity, characterized by the presence of electrophilic and nucleophilic centers, allows for its elaboration into diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the utilization of **ethyl 3-(3-methoxyphenyl)-3-oxopropanoate** in the synthesis of medically relevant compounds, particularly focusing on pyrazolone derivatives which have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities.

Key Applications in Medicinal Chemistry

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is a key precursor for the synthesis of various heterocyclic systems, most notably pyrazolones. These scaffolds are of significant interest in drug discovery due to their diverse pharmacological profiles.

Anticancer Agents

Pyrazolone derivatives synthesized from **ethyl 3-(3-methoxyphenyl)-3-oxopropanoate** have shown considerable cytotoxic activity against various cancer cell lines. The mechanism of action for many pyrazole derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases.[1] They have been shown to target various components of cell signaling pathways involved in cancer progression, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and tubulin.[2][3][4]

Quantitative Data: Anticancer Activity of Pyrazolone Derivatives

Compound Class	Cell Line	IC50 (μM)	Reference
Pyrazole Derivative	MDA-MB-468 (Triple Negative Breast Cancer)	6.4 (48h)	[1]
Pyrazole Derivative	K562 (Leukemia)	0.021	[3]
Pyrazole Derivative	A549 (Lung Cancer)	0.69	[3]
Pyrazole-Thiazole Hybrid	MCF-7 (Breast Cancer)	39.0	[5]
Pyrazole-Thiazole Hybrid	MDA-MB-231 (Breast Cancer)	35.1	[5]
Arylazo-Pyrazole Derivative	MCF-7 (Breast Cancer)	3.0	[6]
Pyrazole Carbaldehyde Derivative	MCF-7 (Breast Cancer)	0.25	[4]

Antimicrobial Agents

The pyrazolone scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve the disruption of the bacterial cell wall.[7]

Quantitative Data: Antimicrobial Activity of Pyrazolone Derivatives

Compound Class	Microorganism	MIC (µg/mL)	Reference
Pyrazole Derivative	Escherichia coli	0.25	[8]
Pyrazole Derivative	Streptococcus epidermidis	0.25	[8]
Pyrazole Derivative	Aspergillus niger	1	[8]
Pyrazole Derivative	Microsporum audouinii	0.5	[8]
Pyrano[2,3-c]pyrazole Derivative	Escherichia coli	6.25	[9]
Pyrano[2,3-c]pyrazole Derivative	Klebsiella pneumoniae	6.25	[9]
Pyrazoline Derivative	Staphylococcus aureus	64	[10]
Pyrazoline Derivative	Enterococcus faecalis	32	[10]

Anti-inflammatory Agents

Pyrazolone derivatives have a long history as anti-inflammatory agents, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[2] Their anti-inflammatory effects are also attributed to the suppression of prostaglandin biosynthesis and inhibition of lipoxygenase (LOX).[2]

Quantitative Data: Anti-inflammatory Activity of Pyrazolone Derivatives

Compound Class	Assay	% Inhibition / IC50	Reference
Pyrazolone Derivative	Carrageenan-induced paw edema	86.67%	[11]
Pyrazole-substituted Heterocycle	Carrageenan-induced paw edema	85.78%	[12]
Pyrazolo-pyrimidine	COX-2 Inhibition	IC50 = 0.015 μ M	[13]
Pyrazole-thiazole Hybrid	5-LOX Inhibition	IC50 = 0.12 μ M	[13]

Experimental Protocols

Protocol 1: Synthesis of 5-(3-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol describes the synthesis of a key pyrazolone intermediate from **ethyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

Materials:

- **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate**
- Phenylhydrazine
- Glacial Acetic Acid
- Ethanol
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating plate
- Beakers, graduated cylinders, and other standard laboratory glassware
- Ice bath

- Büchner funnel and filter paper

Procedure:

- In a 100 mL round-bottom flask, dissolve **ethyl 3-(3-methoxyphenyl)-3-oxopropanoate** (10 mmol) in 30 mL of absolute ethanol.
- To this solution, add phenylhydrazine (10 mmol) dropwise with continuous stirring.
- Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
- Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation.
- Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
- Dry the product in a desiccator or a vacuum oven at a low temperature.
- The crude product can be further purified by recrystallization from ethanol to yield pure 5-(3-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Antimicrobial Susceptibility Testing (Microbroth Dilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized pyrazolone derivatives.

Materials:

- Synthesized pyrazolone derivatives
- Bacterial and/or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- Micropipettes
- Incubator
- Spectrophotometer or plate reader (optional, for quantitative measurement)
- Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
- Negative control (DMSO or solvent used to dissolve compounds)

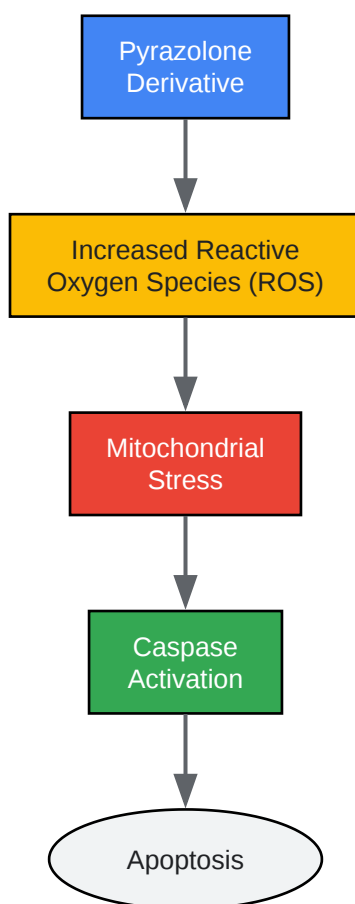
Procedure:

- Prepare a stock solution of the synthesized compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1024 µg/mL).
- In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve a range of concentrations (e.g., 512 µg/mL down to 0.5 µg/mL).
- Prepare a standardized inoculum of the test microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
- Add the microbial inoculum to each well of the microtiter plate, including positive and negative control wells.
- Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

- The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

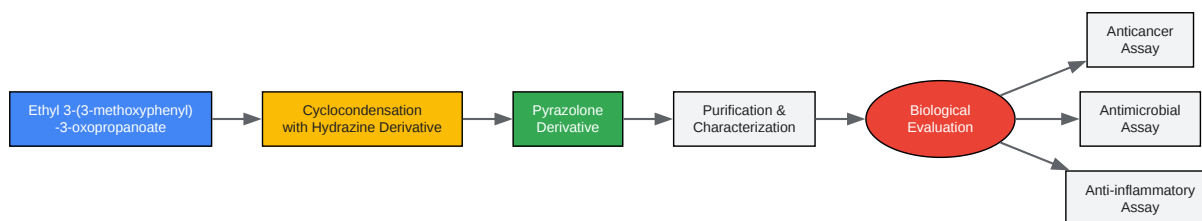
Signaling Pathway: General Mechanism of Pyrazolone-induced Apoptosis in Cancer Cells



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Caption: Pyrazolone derivatives can induce apoptosis in cancer cells.

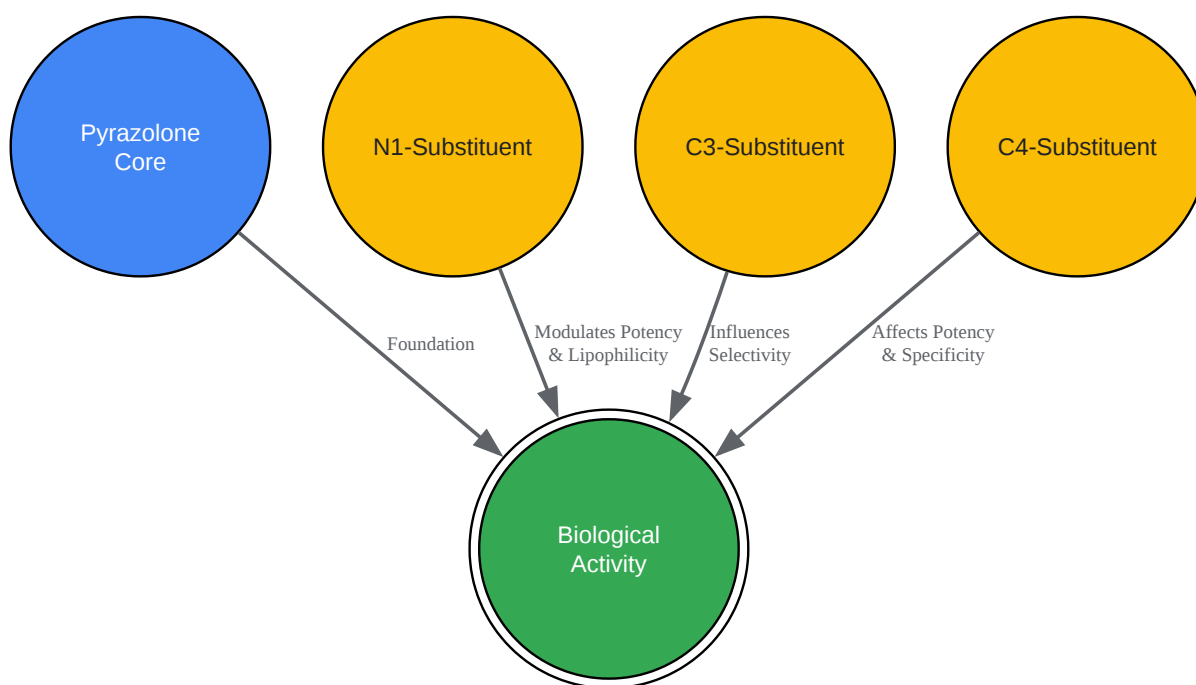
Experimental Workflow: Synthesis and Evaluation of Pyrazolone Derivatives



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Caption: Workflow for pyrazolone synthesis and biological testing.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations



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Caption: Key structural features influencing pyrazolone activity.

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